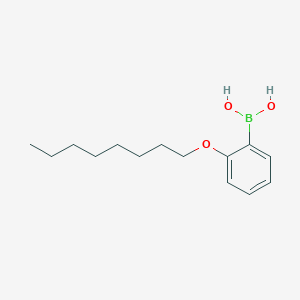

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds, such as (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, can involve rhodium-catalyzed cyclopropanation reactions. For example, the asymmetric synthesis of cyclopropylmethanamines can be accomplished by the rhodium(II)-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, producing boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity (Miura et al., 2016).

Applications De Recherche Scientifique

Organic Chemistry and Synthesis

(R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is involved in the study of oxygen acidity and the reactivity of radical cations in organic synthesis. Bietti et al. (2006) investigated the reactivity of radical cations derived from cyclopropyl(4-methoxyphenyl)phenylmethanol, showing low fragmentation in acidic solutions but significant oxygen acidity in basic solutions. This leads to the formation of 1,1-diarylalkoxyl radicals, which undergo various reactions including O-neophyl shift and C-cyclopropyl beta-scission. The study provides insights into the mechanisms of these reactions and their applications in synthetic chemistry (Bietti et al., 2006).

Pharmacology

In the field of pharmacology, compounds structurally related to (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, such as methoxamine hydrochloride, have been studied for their effects on cardiac rhythm and arrhythmia. Lahti, Brill, and McCawley (1955) explored the effects of methoxamine hydrochloride on cardiac rhythm, finding that it did not induce arrhythmias in sensitized animal hearts and could prevent epinephrine-induced arrhythmias. This suggests potential therapeutic applications in managing cardiac arrhythmias without provoking adverse cardiac effects (Lahti, Brill, & McCawley, 1955).

Biochemical Studies

In biochemical studies, the unique structure of (R)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride lends itself to the synthesis of analogs and derivatives with potential biological activity. For example, Baird, Huber, and Clegg (2001) described the preparation of racemic 2-(2-aminoalkyl)-1-hydroxycyclopropanes, starting from compounds with similar structural motifs. These compounds could serve as precursors or models for the development of new biochemical probes or therapeutic agents (Baird, Huber, & Clegg, 2001).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as mebeverine and 4-Methoxyamphetamine , have been found to interact with smooth muscle in the gastrointestinal tract and alpha receptors, respectively.

Mode of Action

It is suggested that it may work directly on smooth muscle within the gastrointestinal tract, possibly having an anaesthetic effect, affecting calcium channels, and interacting with muscarinic receptors .

Biochemical Pathways

The compound may affect the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that it could play a role in the regulation of neurotransmitters in the brain, potentially impacting mood and behavior.

Pharmacokinetics

It is known that similar compounds are metabolized mostly by esterases, and almost completely . The metabolites are excreted in urine .

Propriétés

IUPAC Name |

(R)-cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXIXBPARKOHLB-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C2CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620971 |

Source

|

| Record name | (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1212831-96-3 |

Source

|

| Record name | (R)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)